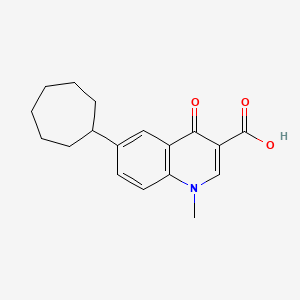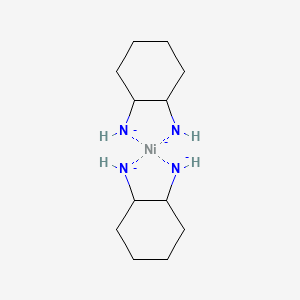![molecular formula C15H23NO B14640959 4-[3-(4-Methoxyphenyl)propyl]piperidine CAS No. 56753-78-7](/img/structure/B14640959.png)
4-[3-(4-Methoxyphenyl)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methoxyphenyl)propyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via a propyl chain
Métodos De Preparación
The synthesis of 4-[3-(4-Methoxyphenyl)propyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-[3-(4-Methoxyphenyl)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxyphenyl group, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium complexes).
Aplicaciones Científicas De Investigación
4-[3-(4-Methoxyphenyl)propyl]piperidine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparación Con Compuestos Similares
4-[3-(4-Methoxyphenyl)propyl]piperidine can be compared with other similar compounds, such as:
4-[3-(3-Methoxyphenyl)propyl]piperidine: This compound has a similar structure but with a methoxy group at a different position on the phenyl ring.
4-[3-(4-Hydroxyphenyl)propyl]piperidine: This compound has a hydroxyl group instead of a methoxy group, which can influence its chemical reactivity and biological activity.
4-[3-(4-Methylphenyl)propyl]piperidine:
Propiedades
Número CAS |
56753-78-7 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-[3-(4-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C15H23NO/c1-17-15-7-5-13(6-8-15)3-2-4-14-9-11-16-12-10-14/h5-8,14,16H,2-4,9-12H2,1H3 |
Clave InChI |
WGVPSALPIAOFFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)


![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)




